molecular formula C16H15N3O2S B4525423 3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4525423
M. Wt: 313.4 g/mol
InChI Key: DTDKKVKRZRXEEZ-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo-pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazole ring, and a carboxamide group attached to the pyridine ring. The presence of methyl and methylsulfanyl groups further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of the oxazole ring through a cyclization reaction involving an amide and an aldehyde

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Lacks the methylsulfanyl group.

    3,6-dimethyl-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide: Lacks the oxazole ring.

Uniqueness

The presence of both the oxazole and pyridine rings, along with the methylsulfanyl group, makes 3,6-dimethyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide unique

Properties

IUPAC Name

3,6-dimethyl-N-(3-methylsulfanylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-7-13(14-10(2)19-21-16(14)17-9)15(20)18-11-5-4-6-12(8-11)22-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDKKVKRZRXEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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